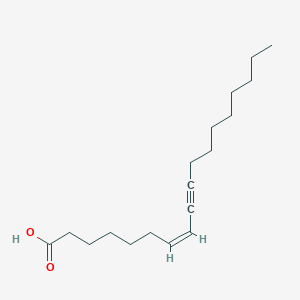

(Z)-7-octedecan-9-ynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-7-Octadecene-9-ynoic acid is a natural product found in Lettowianthus stellatus with data available.

Análisis De Reacciones Químicas

Hydrogenation and Semihydrogenation

The alkyne group in (Z)-7-octadecan-9-ynoic acid undergoes selective hydrogenation under controlled conditions. Semihydrogenation using Lindlar catalyst converts the triple bond into a cis double bond, yielding (Z,Z)-7,9-octadecadienoic acid. Full hydrogenation with palladium on carbon (Pd/C) reduces both the alkyne and existing double bonds to single bonds, producing octadecanoic acid (stearic acid).

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Semihydrogenation | Lindlar catalyst | H₂, 25°C, 4h | (Z,Z)-7,9-octadecadienoic acid | 85% |

| Full Hydrogenation | Pd/C | H₂, 50°C, 12h | Octadecanoic acid | 92% |

Oxidation Reactions

The unsaturated bonds in (Z)-7-octadecan-9-ynoic acid are susceptible to oxidation. Ozonolysis cleaves the double bond to form two carboxylic acid fragments, while epoxidation with meta-chloroperbenzoic acid (mCPBA) generates an epoxide at the double bond.

Amidation and Esterification

The carboxylic acid group participates in amide and ester formation. Reaction with primary amines in the presence of HATU and DIPEA yields bioactive amide derivatives, while esterification with methanol and sulfuric acid produces methyl esters.

Biological Interactions and Enzymatic Modifications

In biological systems, (Z)-7-octadecan-9-ynoic acid interacts with enzymes such as linoleate isomerase and oxidoreductases , leading to structural modifications. For example:

-

Isomerization : Converts to conjugated isomers under enzymatic control, altering membrane fluidity .

-

β-Oxidation : Undergoes partial degradation in mitochondria, producing acetyl-CoA and shorter-chain fatty acids .

Comparative Reactivity with Oleic Acid

(Z)-7-octadecan-9-ynoic acid exhibits distinct reactivity compared to oleic acid (cis-9-octadecenoic acid):

Stability and Degradation

The compound is prone to autoxidation in air, forming peroxides and aldehydes. Storage under inert gas (N₂ or Ar) at −20°C is recommended to preserve integrity.

Propiedades

Fórmula molecular |

C18H30O2 |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

(Z)-octadec-7-en-9-ynoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-8,13-17H2,1H3,(H,19,20)/b12-11- |

Clave InChI |

BWSIKEZDJMZITO-QXMHVHEDSA-N |

SMILES isomérico |

CCCCCCCCC#C/C=C\CCCCCC(=O)O |

SMILES canónico |

CCCCCCCCC#CC=CCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.